1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole
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Overview
Description
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using a one-pot procedure that involves the reduction of aromatic 2-nitroamines with formic acid, iron powder, and ammonium chloride.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine.
Nitration: The final step involves the nitration of the compound to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-(2,5-Dimethoxyphenyl)amino-5-nitrobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole can be compared with other benzimidazole derivatives:
1-(2,5-Dimethoxyphenyl)sulfonyl-2-methyl-5-nitro-1H-imidazole: Similar in structure but with a methyl group instead of a hydrogen atom at the 2-position.
1-(2,5-Dimethoxyphenyl)sulfonyl-5-nitro-1H-benzimidazole: Similar but lacks the methyl group at the 2-position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight variations in their structures.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-23-11-4-6-14(24-2)15(8-11)25(21,22)17-9-16-12-7-10(18(19)20)3-5-13(12)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWLHGLPHTVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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